The Dual-Faceted Role of 1-Oleoyl-2-acetylglycerol: A Technical Guide to its Structure, Function, and Experimental Application
The Dual-Faceted Role of 1-Oleoyl-2-acetylglycerol: A Technical Guide to its Structure, Function, and Experimental Application
For Immediate Release
This technical guide provides an in-depth analysis of 1-Oleoyl-2-acetylglycerol (OAG), a pivotal synthetic analog of the endogenous second messenger diacylglycerol (DAG). Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics, multifaceted biological functions, and detailed experimental methodologies pertinent to OAG. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Structural and Physicochemical Profile
1-Oleoyl-2-acetylglycerol is a synthetic, cell-permeable lipid molecule designed to mimic the action of natural diacylglycerols. Its structure consists of a glycerol backbone esterified with an oleoyl group at the sn-1 position and an acetyl group at the sn-2 position. This unique structure confers greater cell permeability compared to its endogenous counterparts.[1]
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | [2] |
| Synonyms | OAG, 1-O-Oleoyl-2-acetyl-sn-glycerol | [2][3] |
| CAS Number | 86390-77-4 | [3][4] |
| Molecular Formula | C₂₃H₄₂O₅ | [4] |
| Molecular Weight | 398.57 g/mol | [4] |
| Appearance | Colorless to pale brown oil | |
| Solubility | Soluble in DMSO and ethanol | [4] |
Biological Function: A Potent Modulator of Cellular Signaling
As a diacylglycerol analog, OAG's primary function is the activation of Protein Kinase C (PKC) isozymes, which are critical regulators of a vast array of cellular processes.[1][5] OAG binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that alleviates autoinhibition and initiates the phosphorylation of downstream target proteins.[4]
Protein Kinase C Activation
OAG is widely utilized as a potent, cell-permeable activator of PKC in a variety of cell types. In rat islet cells, OAG has been shown to cause a dose-dependent activation of PKC in the micromolar range (5-500 µM).[1] Similarly, in human platelets, OAG at concentrations of 20-100 µg/ml leads to the rapid phosphorylation of a 47,000-dalton protein, a well-established marker of PKC activation.[6]
Modulation of Ion Channels and Intracellular Calcium
OAG has been demonstrated to modulate the activity of various ion channels. It can inhibit both L-type and T-type calcium currents in GH3 cells. Furthermore, OAG can induce an elevation of intracellular calcium and sodium concentrations, highlighting its role in regulating ion homeostasis.[7]
Regulation of Other Signaling Pathways
Beyond its canonical role in PKC activation, OAG influences other signaling cascades. It can directly stimulate 5-lipoxygenase (5-LO) activity in the absence of calcium.[8] OAG is also implicated in the upregulation of NADPH oxidase 2 (NOX2) activity through a pathway involving PKC, PI3K, and Rac2.[9]
The signaling pathways influenced by OAG are complex and interconnected, as illustrated in the following diagram.
Caption: OAG activates multiple signaling pathways.
Quantitative Data Summary
The following table summarizes the effective concentrations of OAG in various biological assays. Due to the lipophilic nature of OAG, its effective concentration can be influenced by the experimental conditions, including the presence of serum proteins.
| Biological Effect | Cell Type/System | Effective Concentration | Reference |
| PKC Activation | Rat Islet Homogenates | 5-500 µM (dose-dependent) | [1] |
| Protein Phosphorylation | Human Platelets | 20-100 µg/ml | [6] |
| Inhibition of Ca²⁺ Currents | GH3 Cells | Half-maximal inhibition at ~25 µM | |
| Stimulation of 5-LO | Human Polymorphonuclear Leukocytes | Concentration-dependent | [8] |
| Elevation of Intracellular Ca²⁺ and Na⁺ | Flexor Digitorum Brevis Fibers | 100 µM | [7] |
| Insulin Release | Rat Islets | 50-500 µM (dose-related) | |
| Mitogenic Response | Macrophage-depleted Human Peripheral Lymphocytes | Not specified | |
| Superoxide Generation | Human Neutrophils | Not specified | [1] |
Detailed Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)
This protocol is adapted from a standard radioactive filter-binding assay to measure the activity of purified PKC isoforms in response to OAG.
Caption: Experimental workflow for a radiometric PKC assay.
Materials:
-
Purified PKC isozyme
-
1-Oleoyl-2-acetylglycerol (OAG)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix OAG and PS in chloroform at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube on ice, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the reaction mixture for 10-15 minutes at 30°C.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid and wash for 5 minutes with gentle stirring.
-
Repeat the wash three more times with fresh phosphoric acid.
-
Perform a final wash with acetone.
-
-
Quantification:
-
Transfer the washed P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Western Blot Analysis of PKC Substrate Phosphorylation
This method assesses the ability of OAG to activate PKC within intact cells by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
1-Oleoyl-2-acetylglycerol (OAG)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody specific for phosphorylated MARCKS (pMARCKS)
-
Primary antibody for total MARCKS (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of OAG for a specified time period (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using ECL reagents and an appropriate imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against total MARCKS to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative increase in MARCKS phosphorylation upon treatment with OAG.
-
Measurement of Intracellular Calcium Concentration
This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following OAG stimulation.
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
1-Oleoyl-2-acetylglycerol (OAG)
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Loading with Fura-2 AM:
-
Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip onto the microscope stage.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Cell Stimulation:
-
Add OAG at the desired concentration to the cells while continuously recording the fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Conclusion
1-Oleoyl-2-acetylglycerol is an indispensable tool for researchers investigating cellular signaling pathways mediated by diacylglycerol and Protein Kinase C. Its cell-permeable nature allows for the direct and acute activation of PKC in intact cells, bypassing the need for receptor stimulation. This technical guide provides a comprehensive overview of OAG's structure, function, and application, equipping researchers with the necessary knowledge to effectively utilize this potent signaling modulator in their experimental designs. The provided protocols offer a starting point for the quantitative assessment of OAG's effects on cellular processes, which can be further optimized for specific experimental systems.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
